molecular formula C20H25NO3 B1259504 17-Ketotrilostane CAS No. 94152-62-2

17-Ketotrilostane

Cat. No.: B1259504
CAS No.: 94152-62-2
M. Wt: 327.4 g/mol
InChI Key: GGERVOWULWKCTQ-SXFTZYMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-Ketotrilostane is a significant metabolite of trilostane, a synthetic steroid used primarily in the treatment of Cushing’s syndrome and other conditions involving excessive cortisol production. This compound is known for its potent inhibitory effects on the enzyme 3β-hydroxysteroid dehydrogenase, which plays a crucial role in steroid biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Ketotrilostane typically involves the oxidation of trilostane. The process can be carried out using various oxidizing agents under controlled conditions to ensure the selective formation of the ketone group at the 17th position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. High-performance liquid chromatography (HPLC) is often employed to monitor the reaction progress and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 17-Ketotrilostane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The primary product formed from the oxidation of trilostane is this compound. Other minor products may include various oxidized or reduced derivatives depending on the reaction conditions .

Scientific Research Applications

17-Ketotrilostane has a wide range of applications in scientific research:

Mechanism of Action

17-Ketotrilostane exerts its effects primarily by inhibiting the enzyme 3β-hydroxysteroid dehydrogenase. This inhibition blocks the conversion of Δ5-3β-hydroxysteroids to Δ4-3-ketosteroids, thereby reducing the synthesis of corticosteroids like cortisol and aldosterone. This mechanism is crucial in managing conditions characterized by excessive steroid production .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its reversible interconversion with trilostane, allowing it to maintain prolonged inhibitory effects on steroid biosynthesis. This property makes it more potent and effective compared to other similar compounds .

Properties

IUPAC Name

(1S,2R,6R,8S,11R,12S,16S)-5-hydroxy-2,16-dimethyl-15-oxo-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-14,17,23H,3-9H2,1-2H3/t12-,13-,14-,17+,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGERVOWULWKCTQ-SXFTZYMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC45C3(CC(=C(C4O5)O)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@]45[C@@]3(CC(=C([C@H]4O5)O)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94152-62-2
Record name Ketotrilostane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094152622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.